Application: 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester, a compound similar to 3-(Benzyloxy)-5-bromobenzaldehyde, has been used in the synthesis of chromane derivatives, which are inhibitors of the salicylate synthase from M.
Method: The compound was synthesized through a cyclization process.
Results: The cyclization led to the isolation of a new, unexpected compound.
Application: 3-Benzyloxybenzoic acid, a compound related to 3-(Benzyloxy)-5-bromobenzaldehyde, is used as a pharmaceutical intermediate.
Results: The compound is used in the manufacture of various pharmaceutical products.
3-(Benzyloxy)-5-bromobenzaldehyde is an aromatic aldehyde characterized by a benzyloxy group (OCH₂Ph) at the 3-position and a bromine atom (Br) at the 5-position of a benzene ring with a formyl group (CHO) at the first position. This compound is notable for its potential utility in organic synthesis, particularly as an intermediate for more complex molecules. Its structure allows for various chemical transformations, making it a valuable compound in synthetic organic chemistry.
While specific biological activities of 3-(Benzyloxy)-5-bromobenzaldehyde are not extensively documented, compounds with similar structures have shown various biological properties, including antimicrobial and anti-inflammatory activities. For instance, derivatives of benzaldehyde have been explored for their potential to inhibit enzymes involved in inflammatory pathways.
The synthesis of 3-(Benzyloxy)-5-bromobenzaldehyde typically involves:
3-(Benzyloxy)-5-bromobenzaldehyde serves as an important intermediate in:
Several compounds share structural similarities with 3-(Benzyloxy)-5-bromobenzaldehyde. Here are notable examples:
Compound Name | Key Features | Uniqueness |
---|---|---|
4-(Benzyloxy)benzaldehyde | Lacks bromine substituent | Less reactive due to absence of halogen |
3-Bromo-4-hydroxybenzaldehyde | Contains hydroxyl group instead of benzyloxy | Different reactivity profile due to hydroxyl |
4-(Benzyloxy)-2-bromobenzaldehyde | Bromine at the second position | Affects chemical behavior and reactivity |
3-Benzyloxybenzaldehyde | No halogen present | More stable but less versatile |
3-(Benzyloxy)-5-bromobenzaldehyde is unique due to its combination of both a benzyloxy group and a bromine atom on the benzene ring. This distinct arrangement imparts specific reactivity that can be exploited in various synthetic applications, setting it apart from similar compounds .